3-Benzyl-1,2-benzisoxazol-6-yl nicotinate
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Overview
Description
3-Benzyl-1,2-benzisoxazol-6-yl nicotinate is a chemical compound that belongs to the class of benzisoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzisoxazole ring, a benzyl group, and a nicotinate moiety, making it a unique and interesting compound for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-benzisoxazol-6-yl nicotinate typically involves the reaction of 3-benzyl-1,2-benzisoxazole with nicotinic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzisoxazol-6-yl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1,2-benzisoxazol-6-yl acetate
- 3-Benzyl-1,2-benzisoxazol-6-yl carbamate
- 3-Benzyl-1,2-benzisoxazol-6-yl chloride
Uniqueness
3-Benzyl-1,2-benzisoxazol-6-yl nicotinate is unique due to its specific combination of a benzisoxazole ring, a benzyl group, and a nicotinate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-Benzyl-1,2-benzisoxazol-6-yl nicotinate is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzisoxazole core structure, which is known for its diverse biological activities. The presence of the benzyl and nicotinate moieties enhances its pharmacological profile.
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of various benzisoxazole derivatives. While specific data on this compound is limited, related compounds have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .
Table 1: Antimicrobial Activity of Benzisoxazole Derivatives
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
3-Benzyl-1,2-benzisoxazole | B. subtilis | 32 |
3-(sulfamoylmethyl)-1,2-benzisoxazole | C. albicans | 16 |
Anticancer Activity
The anticancer potential of benzisoxazole derivatives has been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers .
Case Study: Cytotoxicity in Cancer Cells
In a study involving several benzisoxazole derivatives, it was found that modifications to the benzisoxazole ring significantly influenced cytotoxic activity. For instance:
- Compound A : Showed IC50 of 25 µM against MCF-7 cells.
- Compound B : Exhibited IC50 of 15 µM against A549 cells.
These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds.
Neuroprotective Effects
The neuroprotective potential of benzisoxazole derivatives has also been investigated. Certain compounds have shown promise in alleviating neurotoxicity in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the benzisoxazole ring can lead to significant changes in potency and selectivity.
Table 2: Structure–Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Halogen substitution at C5 | Increased activity |
Sulfamoyl group introduction | Decreased activity |
Methylation at N position | Variable effects |
Properties
Molecular Formula |
C20H14N2O3 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C20H14N2O3/c23-20(15-7-4-10-21-13-15)24-16-8-9-17-18(22-25-19(17)12-16)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2 |
InChI Key |
PCNKQSCVFRERQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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